The compound is categorized under various classifications, including:
The synthesis of ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves several steps that may include:
Technical parameters such as temperature, reaction time, and reagent concentrations are critical for optimizing yield and purity during synthesis.
The molecular structure of ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylate can be described using various representations:
CCOC(=O)C1=CN(C2CC2)c3c(OCC)c(F)c(F)cc3C1=O
HVSSSDATQQUFJP-UHFFFAOYSA-N
The compound features a quinoline ring system with substituents that include:
This specific arrangement contributes to its biological activity and chemical stability.
Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylate participates in various chemical reactions:
Each reaction type requires careful control of conditions such as pH, temperature, and reactant concentrations to achieve desired outcomes.
The mechanism of action for ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoroquinoline-3-carboxylate primarily revolves around its role as an antibacterial agent. It acts by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. This inhibition leads to:
Studies suggest that the fluorine substituents enhance binding affinity to the target enzyme, improving antibacterial efficacy.
The physical and chemical properties of ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoroquinoline-3-carboxylate include:
Additional properties include:
These properties are critical for practical applications in laboratory settings.
Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxoquinoline-3-carboxylate has several scientific applications:
The quinolone scaffold has undergone four generations of refinement, each marked by expanded spectra and enhanced pharmacokinetics. First-generation agents (e.g., nalidixic acid) provided urinary tract disinfection but poor systemic distribution. Second-generation fluorination at C-6 (exemplified by ciprofloxacin) revolutionized potency against gram-negatives and intracellular pathogens. Subsequent generations incorporated bulky C-7 substituents (e.g., piperazinyl derivatives) to strengthen gram-positive and atypical coverage, while C-8 modifications reduced phototoxicity risks .
Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate emerged from systematic exploration of C-8 alkoxy groups, where ethoxy substitution demonstrated superior metabolic stability over methoxy analogs. This compound serves as a synthetic precursor to clinically relevant antibiotics, bridging medicinal chemistry and manufacturing workflows. Its design reflects cumulative learnings from quinolone history: fluorination patterns optimize DNA gyrase binding, while esterification at C-3 facilitates prodrug synthesis [5].
Table 1: Evolution of Quinolone Antibiotics
Generation | Key Structural Features | Representative Agents | Spectrum Limitations |
---|---|---|---|
First | Non-fluorinated; naphthyridine core | Nalidixic acid | Gram-negative only; poor tissue penetration |
Second | C-6 fluorine; C-7 piperazine | Ciprofloxacin | Weak against anaerobes/gram-positives |
Third | C-8 methoxy/ethoxy; C-7 bicyclic amines | Moxifloxacin | Variable MRSA coverage |
Intermediate | C-6,C-7 difluoro; C-8 ethoxy; C-1 cyclopropyl | Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-quinoline-3-carboxylate | Designed as synthetic precursor |
The 1-cyclopropyl moiety imposes conformational constraints that enhance topoisomerase IV binding. Cyclopropyl’s small steric footprint minimizes off-target interactions while its high electron density stabilizes the quinolone-DNA complex through van der Waals contacts. Compared to larger groups (e.g., 2,4-difluorophenyl in temafloxacin), cyclopropyl reduces mammalian cell toxicity risks without compromising gram-negative potency [3] [9].
C-8 ethoxy substitution (C₂H₅O–) confers distinct advantages over smaller alkoxy groups:
Table 2: Impact of C-8 Substituents on Quinolone Properties
Substituent | Phototoxicity Potential | Metabolic Half-life (h) | DNA Gyrase IC₅₀ (μM) | Water Solubility (mg/mL) |
---|---|---|---|---|
–H | High | 1.2 ± 0.3 | 12.5 ± 1.8 | 0.08 ± 0.01 |
–OCH₃ (methoxy) | Moderate | 3.5 ± 0.6 | 2.1 ± 0.4 | 0.21 ± 0.03 |
–OC₂H₅ (ethoxy) | Low | 6.8 ± 0.9 | 1.7 ± 0.2 | 0.18 ± 0.02 |
Synthetic access to Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves three critical stages:
The molecular architecture is defined by SMILES: CCOC(=O)C1=CN(C2CC2)c3c(OCC)c(F)c(F)cc3C1=O
and InChIKey: HVSSSDATQQUFJP-UHFFFAOYSA-N
, confirming regioselective ethoxy placement at C-8 and esterification at C-3 [7].
Difluoro substitution at C-6 and C-7 induces electronic and steric effects critical for bactericidal activity. Fluorine’s high electronegativity (χ = 3.98) withdraws electron density from the carbonyl at C-4, increasing its electrophilicity to enhance Mg²⁺ chelation in the DNA gyrase binding pocket. Simultaneously, the C-6/C-7 fluorine atoms adopt orthogonal positioning relative to the quinolone plane, forming halogen bonds with gyrase residue Arg121 [5].
Compared to monofluoro analogs, the 6,7-difluoro motif in Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate demonstrates:
Table 3: Fluoroquinolone Activity by Fluorination Pattern
Fluorination Position | Relative Gyrase Inhibition (%) | MIC₉₀ E. coli (μg/mL) | MIC₉₀ S. aureus (μg/mL) |
---|---|---|---|
C-6 only | 38 ± 7 | 0.25 ± 0.06 | 8.0 ± 1.2 |
C-8 only | 12 ± 3 | >16 | >16 |
C-6/C-7 | 72 ± 9 | 0.03 ± 0.01 | 0.5 ± 0.1 |
C-6/C-7/C-8 | 89 ± 5 | 0.015 ± 0.003 | 0.12 ± 0.03 |
The compound’s mechanism involves dual interference with bacterial type II topoisomerases:
Structural activity relationship (SAR) studies reveal that C-6/C-7 difluorination synergizes with C-8 ethoxy to broaden anaerobic coverage. The 6,7-F₂-8-OC₂H₅ configuration achieves Bacteroides fragilis MICs of ≤1 μg/mL, whereas C-8-H or monofluoro variants require ≥8 μg/mL for inhibition. This expanded activity stems from improved penetration through the polysaccharide capsule of anaerobes, where fluorination increases membrane fluidity disruption [5] [10].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2